molecular formula C8H14O B225822 Oct-4-en-3-one CAS No. 14129-48-7

Oct-4-en-3-one

Cat. No. B225822
CAS RN: 14129-48-7
M. Wt: 126.2 g/mol
InChI Key: JPTOCTSNXXKSSN-UHFFFAOYSA-N
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Patent
US03983175

Procedure details

By using the same reaction vessel as used in Example 1, 10.45 g of prenyl chloride, 34.8 ml of acetone, 20.3 g of a 65 % aqueous caustic soda solution, 5 ml of n-decane and 0.264 g of lauryl trimethylammonium chloride were added into the vessel, and then the mixture was allowed to react for 12 hours at 30°C. with vigorous stirring. After the reaction was completed, 40 ml of water was added to the resultant solution to dissolve the sodium chloride. Methyl heptenone was produced as determined by using gas chromatography and the yield was 51 % calculated on the theoretical value.
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.264 g
Type
catalyst
Reaction Step Five
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
34.8 mL
Type
solvent
Reaction Step Seven
Yield
51%

Identifiers

REACTION_CXSMILES
C(Cl)C=C(C)C.[OH-:7].[Na+].[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]CC.[Cl-].[Na+]>[Cl-].C([N+](C)(C)C)CCCCCCCCCCC.O.CC(C)=O>[CH3:9][CH2:10][C:11](=[O:7])[CH:12]=[CH:13][CH2:14][CH2:15][CH3:16] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
10.45 g
Type
reactant
Smiles
C(C=C(C)C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CCCCCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
0.264 g
Type
catalyst
Smiles
[Cl-].C(CCCCCCCCCCC)[N+](C)(C)C
Step Six
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
34.8 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added into the vessel
CUSTOM
Type
CUSTOM
Details
to react for 12 hours at 30°C. with vigorous stirring
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
CCC(C=CCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.